3-Methoxyazetidine-3-carbonitrile

Organic Synthesis Reaction Mechanism Heterocyclic Chemistry

3-Methoxyazetidine-3-carbonitrile (CAS: 1781030-53-2) is a functionalized four-membered nitrogen-containing heterocycle belonging to the azetidine class. Its core structure comprises a saturated azetidine ring bearing both a methoxy (-OCH3) group and a nitrile (-CN) group at the 3-position.

Molecular Formula C5H8N2O
Molecular Weight 112.13 g/mol
Cat. No. B12838836
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Methoxyazetidine-3-carbonitrile
Molecular FormulaC5H8N2O
Molecular Weight112.13 g/mol
Structural Identifiers
SMILESCOC1(CNC1)C#N
InChIInChI=1S/C5H8N2O/c1-8-5(2-6)3-7-4-5/h7H,3-4H2,1H3
InChIKeyZJESPLCFVLWTEF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Methoxyazetidine-3-carbonitrile: Heterocyclic Building Block with Methoxy-Nitrile Substitution Pattern


3-Methoxyazetidine-3-carbonitrile (CAS: 1781030-53-2) is a functionalized four-membered nitrogen-containing heterocycle belonging to the azetidine class. Its core structure comprises a saturated azetidine ring bearing both a methoxy (-OCH3) group and a nitrile (-CN) group at the 3-position . This specific substitution pattern distinguishes it from simpler azetidine-3-carbonitriles and 3-methoxyazetidines. The compound is commercially available both as the free base and as the hydrochloride salt (CAS: 2227206-17-7), which provides enhanced stability and handling characteristics for laboratory and industrial applications [1].

Why 3-Methoxyazetidine-3-carbonitrile Cannot Be Interchanged with Related Azetidine Analogs


Generic substitution of 3-methoxyazetidine-3-carbonitrile with other azetidine derivatives, such as unsubstituted azetidine-3-carbonitrile or 3-methoxyazetidine, is precluded by distinct physicochemical and reactivity profiles arising from the synergistic effect of the 3-methoxy and 3-cyano substituents. The combination of the electron-donating methoxy group and the electron-withdrawing nitrile group on the same carbon center imparts a unique polarity and electronic environment, dictating regio- and chemoselectivity in subsequent synthetic transformations . Furthermore, research on the synthesis of related 3-methoxy-3-methylazetidines reveals that 3-substituted azetidines undergo a rare aziridine-to-azetidine rearrangement, a reactivity pathway not accessible to simpler analogs lacking the 3-methoxy group, underscoring that substitution at the 3-position fundamentally alters the chemical behavior of the azetidine ring [1].

Quantitative Differentiation Guide for 3-Methoxyazetidine-3-carbonitrile


Comparative Reactivity: Aziridine-to-Azetidine Rearrangement in 3-Methoxyazetidines vs. 3-Methylaziridine Formation in Non-Methoxy Analogs

The 3-methoxy substitution in the azetidine ring enables a rare aziridine-to-azetidine rearrangement pathway that is not observed in analogs lacking the methoxy group. In a study by Stanković et al. (2011), N-alkylidene-(2,3-dibromo-2-methylpropyl)amines, when treated with sodium borohydride in methanol under reflux, undergo this rearrangement to yield 3-methoxy-3-methylazetidines. In stark contrast, the closely related N-alkylidene-(2,3-dibromopropyl)amines, which lack the methyl and subsequent methoxy substitution, are converted into 2-(bromomethyl)aziridines under identical conditions [1].

Organic Synthesis Reaction Mechanism Heterocyclic Chemistry

Purity and Physical Form: Hydrochloride Salt vs. Free Base

3-Methoxyazetidine-3-carbonitrile is commercially available in two distinct forms: the free base (CAS: 1781030-53-2) and the hydrochloride salt (CAS: 2227206-17-7). The hydrochloride salt is consistently supplied with a purity specification of ≥97% , whereas the free base is typically offered at 98% purity . The salt form provides a crystalline solid that is easier to handle and has a defined molecular weight (148.59 g/mol) compared to the free base (112.13 g/mol) [1].

Analytical Chemistry Compound Management Procurement

Storage Stability: Cold Chain Requirement for Hydrochloride Salt

The hydrochloride salt of 3-methoxyazetidine-3-carbonitrile requires refrigerated storage between 2-8°C to maintain stability . This cold chain requirement is a critical differentiator from many other azetidine building blocks that are stable at room temperature, such as azetidine-3-carbonitrile hydrochloride (CAS: 345954-83-8), which is typically shipped and stored under ambient conditions .

Compound Stability Storage Conditions Logistics

Optimal Application Scenarios for 3-Methoxyazetidine-3-carbonitrile Based on Verified Evidence


Synthesis of 3,3-Disubstituted Azetidine Derivatives for Medicinal Chemistry

This compound serves as a strategic building block for introducing the 3-methoxy-3-cyano substitution pattern into azetidine-containing drug candidates. The unique electronic and steric environment conferred by the geminal methoxy and nitrile groups is valuable for exploring structure-activity relationships (SAR) in medicinal chemistry programs, particularly where modulation of polarity, hydrogen-bonding capacity, or metabolic stability at the 3-position is desired .

Precursor for Peptidomimetic Scaffolds and Kinase Inhibitors

The azetidine core, combined with the dual functional groups, is recognized for its utility in peptidomimetics, where the rigid four-membered ring can mimic peptide bonds and enhance metabolic stability. It also serves as a core structure in the development of ATP-competitive kinase inhibitors, where the nitrile group can act as a hydrogen-bond acceptor or electrophilic trap .

Chiral Ligand Synthesis via Rigid Azetidine Scaffold

The rigid azetidine framework of 3-methoxyazetidine-3-carbonitrile makes it a suitable precursor for the development of chiral ligands for asymmetric catalysis. The 3,3-disubstitution pattern provides a conformationally restricted environment that can influence enantioselectivity in catalytic reactions, a key area of interest in both academic and industrial research .

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